molecular formula C14H12BrNO2 B14539394 Benzamide, 4-bromo-N-hydroxy-N-(2-methylphenyl)- CAS No. 62063-99-4

Benzamide, 4-bromo-N-hydroxy-N-(2-methylphenyl)-

Cat. No.: B14539394
CAS No.: 62063-99-4
M. Wt: 306.15 g/mol
InChI Key: ZXUFTPKUXIYWSD-UHFFFAOYSA-N
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Description

Benzamide, 4-bromo-N-hydroxy-N-(2-methylphenyl)- is a chemical compound with the molecular formula C14H12BrNO2 It is a derivative of benzamide, characterized by the presence of a bromine atom at the 4-position, a hydroxy group, and a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-bromo-N-hydroxy-N-(2-methylphenyl)- typically involves the condensation of 4-bromobenzoic acid with 2-methylphenylamine in the presence of a suitable coupling agent. The reaction is usually carried out under reflux conditions with a solvent such as dichloromethane or toluene. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-bromo-N-hydroxy-N-(2-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, 4-bromo-N-hydroxy-N-(2-methylphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 4-bromo-N-hydroxy-N-(2-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, 4-bromo-N-hydroxy-N-(2-methylphenyl)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a bromine atom and a hydroxy group allows for diverse chemical modifications and interactions with biological targets .

Properties

CAS No.

62063-99-4

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

4-bromo-N-hydroxy-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C14H12BrNO2/c1-10-4-2-3-5-13(10)16(18)14(17)11-6-8-12(15)9-7-11/h2-9,18H,1H3

InChI Key

ZXUFTPKUXIYWSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C(=O)C2=CC=C(C=C2)Br)O

Origin of Product

United States

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